5-羟甲基尿苷

描述

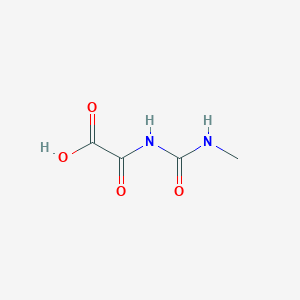

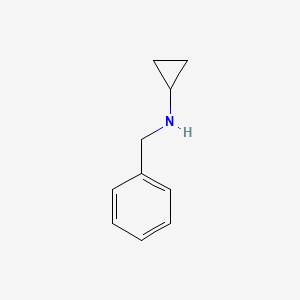

5-Hydroxymethyluridine (5hmU) is a thymine modification found in the genomes of various organisms . The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . It is present at unusually high levels in dinoflagellate chromosomal DNA .

Synthesis Analysis

The synthesis of 5-Hydroxymethyluridine involves the use of 5-Hydroxymethyluridine DNA Kinase (5-HMUDK) which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of 5-Hydroxymethyluridine in polymeric DNA . The syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis have been reported .

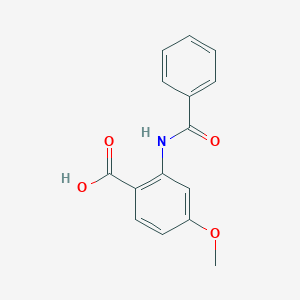

Molecular Structure Analysis

5-Hydroxymethyluridine belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety .

Chemical Reactions Analysis

The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .

科学研究应用

辐射损伤评估

5-羟甲基尿苷 (5-HMUR) 是 DNA 中电离辐射损伤的一个显着产物,特别是胸苷的辐射产物。Lewis、Muhleman 和 Ward (1978) 开发了一种 5-HMUR 的血清学检测方法,证明了其作为辐射引起 DNA 损伤的生物标志物的潜力。该检测方法可以在胸苷存在的情况下检测 5-HMUR,提供了一种估计辐射引起的 DNA 损伤的方法 (Lewis、Muhleman 和 Ward,1978)。

生物活性与合成

5-羟甲基嘧啶,包括 5-羟甲基尿苷,因其生物活性而引起关注。Ulbricht (1965) 讨论了羟甲基嘧啶的各种合成方法及其在生物化学中的重要性。5-羟甲基尿苷存在于特定的枯草芽孢杆菌噬菌体的 DNA 中,其各种合成方法突出了其在分子生物学和遗传学中的重要性 (Ulbricht,1965)。

表观遗传标记和 DNA 修复

Olinski、Starczak 和 Gackowski (2016) 探讨了 5-羟甲基尿嘧啶作为表观遗传标记及其在 DNA 修复中的作用。这篇综述详细介绍了 5-羟甲基尿嘧啶在 DNA 中的形成及其去除,表明其可能作为表观遗传标记,同时也是活性氧诱导反应的产物。其在基因组中调节和错误作用之间的复杂平衡表明其在遗传和表观遗传研究中的重要性 (Olinski、Starczak 和 Gackowski,2016)。

阿尔茨海默病研究

Chouliaras 等人 (2013) 研究了阿尔茨海默病 (AD) 中的表观遗传失调,重点关注 DNA 甲基化和羟甲基化。他们的研究发现,AD 患者海马中的 5-羟甲基胞嘧啶持续减少,这意味着表观遗传改变与 AD 病理之间可能存在联系。这为进一步研究 5-羟甲基胞嘧啶在神经退行性疾病中的作用,以及 5-羟甲基尿苷的作用开辟了途径 (Chouliaras 等,2013)。

癌症研究和诊断

Jin 等人 (2011) 强调了 5-羟甲基胞嘧啶在癌症研究中的重要性。他们的研究表明,与正常组织相比,5-羟甲基-2'-脱氧胞苷 (5hmdC) 的水平在各种人类癌症中显着降低。癌症组织中的这种消耗为癌症的复杂表观基因组增添了另一层,并表明缺乏 5-羟甲基胞嘧啶可以作为癌症诊断的有用生物标志物 (Jin 等,2011)。

安全和危害

未来方向

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJJNQKTRZJIQ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952752 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyluridine | |

CAS RN |

30414-00-7 | |

| Record name | 5-Hydroxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)

![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)